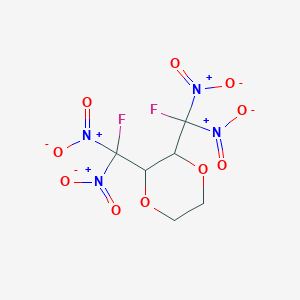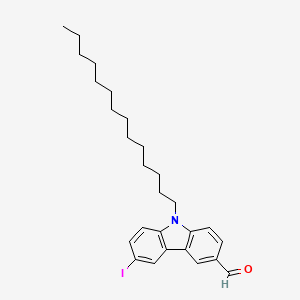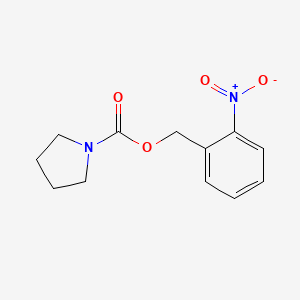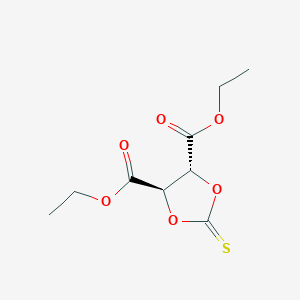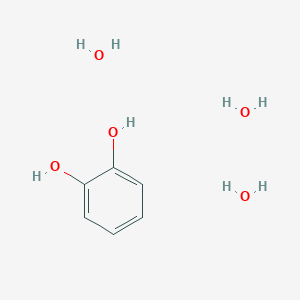
Benzene-1,2-diol;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-diol;trihydrate, also known as catechol trihydrate, is an organic compound with the molecular formula C6H6O2·3H2O. It is a derivative of benzene, featuring two hydroxyl groups attached to adjacent carbon atoms in the benzene ring. This compound is a white to brown crystalline solid with a faint phenolic odor. It occurs naturally in trace amounts and is synthetically produced for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,2-diol;trihydrate can be synthesized through several methods. One common method involves the reduction of 1,2-benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2-diol;trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to catechol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the electrophile used.
Applications De Recherche Scientifique
Benzene-1,2-diol;trihydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of benzene-1,2-diol;trihydrate involves its redox properties. It can undergo oxidation to form 1,2-benzoquinone, which can further participate in redox cycling, generating reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and DNA, leading to oxidative stress . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol (Benzene-1,3-diol): Similar structure but with hydroxyl groups at positions 1 and 3.
Hydroquinone (Benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
1,2,3-Trihydroxybenzene: Contains an additional hydroxyl group compared to benzene-1,2-diol.
Uniqueness
Benzene-1,2-diol;trihydrate is unique due to its specific hydroxyl group positioning, which influences its reactivity and applications. Its ability to undergo redox reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
331631-08-4 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
benzene-1,2-diol;trihydrate |
InChI |
InChI=1S/C6H6O2.3H2O/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;3*1H2 |
Clé InChI |
KICRAHDRDWWVSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
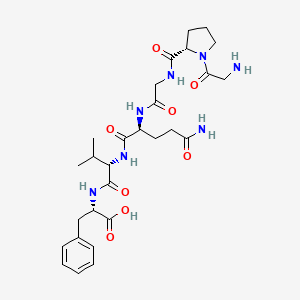

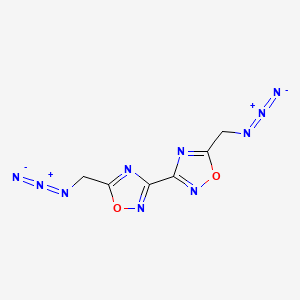
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

